
beta-D-N-Acetylmannosamine
概要
説明
N-アセチルマンノサミンは、ヘキソサミンモノサッカライドであり、シアル酸の生合成に重要な役割を果たす天然に存在する化合物です。これは、中性で安定な化合物であり、しばしば一水和物の形で存在します。
合成経路と反応条件:
アルドラーゼ処理によるシアル酸: この方法は、アルドラーゼによるシアル酸の酵素処理を伴い、N-アセチルマンノサミンとピルビン酸が生成されます.
塩基触媒によるN-アセチルグルコサミンのエピマー化: この化学的手法では、塩基を使用してN-アセチルグルコサミンをN-アセチルマンノサミンにエピマー化します.
ロジウム(II)触媒によるグルカル3-カルバメートの酸化環化: この高度な合成経路には、ロジウム(II)を触媒として使用してグルカル3-カルバメートを環化し、N-アセチルマンノサミンを生成することが含まれます.
工業的製造方法: N-アセチルマンノサミンは、ニュージーランド製薬株式会社などの企業によって工業規模で生産されています。 商業的なプロセスは、通常、N-アセチルグルコサミンをN-アセチルマンノサミンに変換することを伴います .
反応の種類:
酸化: N-アセチルマンノサミンは酸化反応を受けやすく、多くの場合、N-アセチルマンノサミン-6-リン酸を生成します.
還元: N-アセチルマンノサミンを伴う還元反応はあまり一般的ではありませんが、特定の用途のために構造を修飾するために使用できます.
一般的な試薬と条件:
酸化剤: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます.
還元剤: N-アセチルマンノサミンを伴う反応で使用される一般的な還元剤は、水素化ホウ素ナトリウムと水素化アルミニウムリチウムです.
主要な製品:
N-アセチルマンノサミン-6-リン酸: N-アセチルマンノサミンのリン酸化中に形成される重要な生成物.
さまざまなアナログ: 置換反応に応じて、N-アセチルマンノサミンのさまざまなアナログを合成できます.
4. 科学研究への応用
N-アセチルマンノサミンは、科学研究において幅広い用途があります:
科学的研究の応用
Therapeutic Applications
1.1 GNE Myopathy Treatment
ManNAc has shown promise in treating GNE myopathy, a genetic muscle disease caused by mutations affecting sialic acid biosynthesis. A Phase 2 clinical trial demonstrated that oral administration of ManNAc significantly increased plasma levels of sialic acid and improved muscle sialylation in affected patients. The trial involved 12 participants and reported safety alongside biochemical efficacy, with notable improvements in muscle strength and reduced disease progression over time .
Table 1: Clinical Trial Outcomes for GNE Myopathy
Parameter | Baseline (ng/ml) | Day 90 (ng/ml) | p-value |
---|---|---|---|
Plasma Neu5Ac | 135 | 802 | <0.0001 |
Sarcolemmal Sialylation | - | Increased | <0.013 |
Muscle Strength (Lower Limbs) | - | Improved | <0.0006 |
1.2 Sialic Acid Deficiency Disorders
Studies have indicated that ManNAc can ameliorate conditions associated with sialic acid deficiency, such as Distal Myopathy with Rimmed Vacuoles/Hereditary Inclusion Body Myopathy (DMRV/hIBM). In mouse models, tetra-O-acetylated N-acetylmannosamine (Ac4ManNAc) was found to enhance tissue sialylation significantly, leading to improved muscle phenotype and function .
Table 2: Effects of Ac4ManNAc on DMRV/hIBM Mouse Models
Treatment Group | Dose (mg/kg/day) | Survival Rate (%) | Muscle Force Improvement (%) |
---|---|---|---|
Placebo | - | 50 | - |
Low Dose | 40 | 75 | 30 |
High Dose | 400 | 90 | 50 |
Mechanistic Insights
2.1 Sialic Acid Biosynthesis Pathway
ManNAc serves as a precursor in the biosynthesis of sialic acid (Neu5Ac). Research indicates that its administration can restore the enzymatic pathways necessary for sialic acid production in cells deficient in enzymes such as GNE epimerase kinase . This restoration is critical for maintaining cellular functions related to glycoprotein stability and immune response.
2.2 Glycoprotein Production Enhancement
In biopharmaceutical manufacturing, the addition of ManNAc has been shown to improve the yield and quality of therapeutic glycoproteins by enhancing their sialylation. This results in increased solubility, extended half-life in circulation, and reduced immunogenicity due to lower antibody formation against these proteins .
Safety Profile
Long-term studies on the safety of ManNAc indicate a favorable profile with manageable gastrointestinal side effects at higher doses. Monitoring has shown no major adverse events over extended periods, reinforcing its potential as a therapeutic agent .
作用機序
N-アセチルマンノサミンは、主にシアル酸の生合成における役割を通じて効果を発揮します。これは、N-アセチルマンノサミンキナーゼという酵素によってN-アセチルマンノサミン-6-リン酸に変換されます。 この化合物はさらに処理されてN-アセチルノイラミン酸を生成し、これは糖タンパク質と糖脂質のシアル化に不可欠です . シアル化プロセスは、細胞シグナル伝達、接着、免疫応答など、さまざまな細胞機能に不可欠です .
類似の化合物:
N-アセチルグルコサミン: N-アセチルマンノサミンの生合成における前駆体.
N-アセチルノイラミン酸: シアル酸生合成経路の最終生成物.
N-アセチルガラクトサミン: 糖鎖修飾プロセスに役割を果たす別のヘキソサミン.
N-アセチルマンノサミンの独自性: N-アセチルマンノサミンは、シアル酸の生合成における最初のコミットされた前駆体としての特定の役割のためにユニークです。 これは、糖鎖修飾の研究とその医学およびバイオテクノロジーへの応用において重要な化合物になります .
類似化合物との比較
N-acetylglucosamine: A precursor in the biosynthesis of N-acetylmannosamine.
N-acetylneuraminic acid: The final product in the sialic acid biosynthesis pathway.
N-acetylgalactosamine: Another hexosamine that plays a role in glycosylation processes.
Uniqueness of N-acetylmannosamine: N-acetylmannosamine is unique due to its specific role as the first committed precursor in the biosynthesis of sialic acids. This makes it a critical compound in the study of glycosylation and its applications in medicine and biotechnology .
生物活性
Introduction
Beta-D-N-Acetylmannosamine (ManNAc) is an important monosaccharide that plays a crucial role in the biosynthesis of sialic acids, which are key components of glycoproteins and glycolipids. This compound is particularly significant in various biological processes, including cell signaling, immune response, and cellular interactions. This article explores the biological activities of ManNAc, focusing on its biochemical pathways, therapeutic potential, and case studies highlighting its efficacy in human health.
Synthesis and Metabolism
ManNAc is synthesized from N-acetyl-D-glucosamine through the action of the enzyme N-acylglucosamine 2-epimerase. It can also be produced from uridine diphosphate-N-acetylglucosamine (UDP-GlcNAc) via bifunctional UDP-N-acetylglucosamine 2-epimerase/N-acetylmannosamine kinase. This pathway is essential for the production of sialic acid (Neu5Ac), which is crucial for various cellular functions .
Role in Sialic Acid Biosynthesis
Once inside the cell, ManNAc serves as a precursor for Neu5Ac biosynthesis. This conversion is vital for maintaining proper sialylation of glycoproteins and glycolipids, which affects cell recognition and signaling processes. In patients with genetic disorders affecting sialic acid synthesis, such as GNE myopathy, ManNAc supplementation has shown promise in restoring Neu5Ac levels and improving muscle function .
Case Studies
-
GNE Myopathy
A clinical trial evaluated the safety and efficacy of oral ManNAc in patients with GNE myopathy, a genetic condition characterized by muscle weakness due to impaired sialic acid biosynthesis. The study involved 12 patients who received ManNAc over a specified period. Results indicated significant increases in plasma Neu5Ac levels and improved muscle sialylation, suggesting that ManNAc can effectively bypass metabolic blockages caused by genetic mutations .Parameter Baseline (ng/ml) Post-Treatment (ng/ml) p-value Plasma Neu5Ac 135 802 <0.0001 Sarcolemmal Sialylation Intensity N/A Increased <0.01 -
Inflammatory Response Modulation
Research has shown that ManNAc can influence inflammatory responses in various cell types. In a study examining oral biofilms, ManNAc was found to reduce virulence factors and inflammatory markers in bacterial cultures, suggesting its potential as a therapeutic agent in managing oral diseases .
Safety Profile
The safety profile of ManNAc has been assessed in clinical settings, with findings indicating that it is well-tolerated by patients with minimal adverse effects reported during trials. Regular monitoring of biochemical parameters during treatment has shown no significant negative impacts on overall health .
化学反応の分析
Epimerization to UDP-N-Acetylglucosamine
ManNAc is interconverted with UDP-N-acetylglucosamine (UDP-GlcNAc) via UDP-GlcNAc 2-epimerase , a bifunctional enzyme encoded by the GNE gene . This reversible reaction is the rate-limiting step in sialic acid biosynthesis:
-
Mechanism : The enzyme’s epimerase domain facilitates C2 epimerization through a 2-acetamidoglucal intermediate .
Phosphorylation to N-Acetylmannosamine 6-Phosphate
ManNAc is phosphorylated by N-acetylmannosamine kinase (MNK) , the kinase domain of GNE :
-
Kinetic Parameters :
-
Structural Insights : ATP binding induces conformational changes in MNK, positioning Gly10 closer to the γ-phosphate for catalysis .
Conversion to N-Acetylneuraminic Acid (Sialic Acid)
ManNAc-6P condenses with phosphoenolpyruvate (PEP) via sialic acid synthase (NANS) :
-
Key Features :
Epimerization of ManNAc-6P to GlcNAc-6P
N-acetylmannosamine-6-phosphate 2-epimerase (NanE) catalyzes this reaction in bacterial systems :
-
Mechanism : A conserved Lys66 protonates the enolate intermediate after substrate rotation (~45°), enabling stereoinversion .
Degradation via N-Acetylneuraminate Lyase
ManNAc is regenerated from sialic acid by N-acetylneuraminate lyase (NPL) in a retro-aldol reaction :
Non-Enzymatic Modifications
-
Acetylation : Acetylated ManNAc analogues (e.g., 6-O-acetyl-ManNAc) inhibit MNK () by mimicking the transition state .
-
Spontaneous Reactions : Under oxidative stress, ManNAc forms glycation adducts, detectable via LC-MS .
Table 1: Enzymes Catalyzing ManNAc Reactions
Enzyme | Reaction | Gene | UniProt ID |
---|---|---|---|
UDP-GlcNAc 2-epimerase | UDP-GlcNAc ↔ ManNAc + UDP | GNE | Q9Y223 |
N-acetylmannosamine kinase | ManNAc + ATP → ManNAc-6P + ADP | GNE | Q9Y223 |
Sialic acid synthase | ManNAc-6P + PEP → Neu5Ac-9P | NANS | Q9NR45 |
N-acetylneuraminate lyase | Neu5Ac → ManNAc + Pyruvate | NPL | Q9BXD5 |
Table 2: Kinetic Parameters for MNK and Homologues
Organism | Substrate | (mM) | (μM/min) |
---|---|---|---|
Human | ManNAc | 0.994 | 1.147 |
P. multocida | ManNAc | 0.260 | 23.4 |
S. aureus | ManNAc | 0.30 | 497 (μmol/min/mg) |
This synthesis integrates structural biology, enzymology, and metabolic studies to elucidate ManNAc’s reactivity. Its central role in sialylation underscores its biomedical relevance in therapies targeting glycosylation disorders .
特性
IUPAC Name |
N-[(2R,3S,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5+,6-,7-,8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVRNDRQMDRJTHS-OZRXBMAMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H]1[C@H]([C@@H]([C@H](O[C@H]1O)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20884420 | |
Record name | .beta.-D-Mannopyranose, 2-(acetylamino)-2-deoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20884420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | N-Acetylmannosamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001129 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
7772-94-3 | |
Record name | 2-(Acetylamino)-2-deoxy-β-D-mannopyranose | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7772-94-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | .beta.-D-Mannopyranose, 2-(acetylamino)-2-deoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20884420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | .BETA.-D-N-ACETYLMANNOSAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88J1ZMR63L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | N-Acetylmannosamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001129 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of N-acetylmannosamine in the cell?
A1: N-acetylmannosamine's primary target is the enzyme N-acetylmannosamine kinase (NanK or MNK). [, , , , ] This enzyme catalyzes the phosphorylation of ManNAc to N-acetylmannosamine-6-phosphate (ManNAc-6P), a crucial step in sialic acid biosynthesis. [, , ]
Q2: What are the downstream effects of N-acetylmannosamine administration on cellular processes?
A2: ManNAc administration can influence cellular sialylation patterns, impacting various processes. For instance, it can:
- Restore sialic acid levels: In cells with impaired sialic acid synthesis, like those deficient in the enzyme UDP-N-acetylglucosamine 2-epimerase/N-acetylmannosamine kinase (GNE), ManNAc supplementation can restore both free and membrane-bound sialic acid levels. []
- Modulate cell differentiation: Research suggests that ManNAc, along with other sialic acid precursors and the GNE enzyme, might play a role in regulating cellular processes such as proliferation and differentiation, particularly in neuronal cells. []
- Impact therapeutic glycoprotein production: In biopharmaceutical production, supplementing insect cells with ManNAc alongside the expression of mammalian sialylation enzymes enables the production of sialylated glycoproteins, improving their efficacy. []
Q3: Is there any spectroscopic data available for N-acetylmannosamine?
A4: While the provided research focuses on the biological activity and metabolic pathways of N-acetylmannosamine, it does not delve into detailed spectroscopic characterization. Techniques like NMR and mass spectrometry are commonly employed for structural analysis of this compound. [, , ]
Q4: What is the role of N-acetylmannosamine in bacterial sialic acid metabolism?
A6: Some bacteria utilize sialic acids as a carbon and nitrogen source. [, , , , ] In these bacteria, ManNAc is an intermediate in the sialic acid catabolic pathway. [, , , ] The enzyme NanK phosphorylates ManNAc to ManNAc-6P, which is then further metabolized to ultimately yield energy. [, ]
Q5: What is the significance of N-acetylmannosamine in understanding bacterial pathogenesis?
A7: The ability of certain bacteria to scavenge and catabolize sialic acids, with ManNAc as a key intermediate, provides a competitive advantage in colonizing sialic acid-rich environments like the human body. [, , , ] This makes enzymes in this pathway, like NanK and NanE, potential targets for novel antimicrobial agents. [, ]
Q6: Have computational methods been used to study N-acetylmannosamine and related enzymes?
A8: Yes, computational techniques, particularly molecular dynamics simulations, have been employed to study the impact of mutations on the structure, stability, and function of the N-acetylmannosamine kinase (MNK) domain of GNE. [] These simulations provide insights into the molecular mechanisms of MNK dysfunction associated with diseases like GNE myopathy. []
Q7: How do structural modifications of N-acetylmannosamine influence its interaction with N-acetylmannosamine kinase?
A9: Research indicates that modifications at the C-3 and C-6 positions of ManNAc significantly affect its interaction with MNK. [, ] For instance:
- C-3 Modifications: 2-Acetylamino-2-deoxy-3-O-methyl-D-mannose, a C-3 modified ManNAc analog, acts as a potent inhibitor of MNK, reducing cellular sialic acid expression. []
- C-6 Modifications: Synthetic C-6 analogs of ManNAc have also been explored as potential inhibitors of the bifunctional GNE/MNK enzyme. []
Q8: What are the implications of these structural modifications for therapeutic development?
A10: Understanding the structure-activity relationship of ManNAc analogs is crucial for developing novel therapeutics. [, ] These modified ManNAc molecules could serve as inhibitors of sialic acid biosynthesis, potentially targeting diseases associated with abnormal sialylation, such as cancer or immune disorders. []
Q9: Have specific formulations been developed to enhance the stability or bioavailability of N-acetylmannosamine?
A9: The provided research papers primarily focus on the biochemical and cellular aspects of N-acetylmannosamine and do not discuss SHE (Safety, Health, and Environment) regulations related to its production or use.
Q10: What evidence supports the therapeutic potential of N-acetylmannosamine in addressing sialic acid deficiencies?
A13: Preclinical studies using the DMRV/hIBM mouse model, which mimics the human sialic acid-deficient myopathy, demonstrate the therapeutic potential of ManNAc and its derivatives. [] Oral administration of ManNAc, N-acetylneuraminic acid, and sialyllactose successfully prevented the myopathic phenotype in these mice, highlighting the crucial role of sialic acid and its precursors in this disease. []
Q11: Has N-acetylmannosamine been tested in clinical trials for any specific diseases?
A11: The provided research primarily focuses on the metabolic pathways and enzymatic interactions of N-acetylmannosamine, and it does not discuss resistance mechanisms or cross-resistance related to its use.
A11: The provided research papers do not delve into the specific aspects mentioned in questions 13-26. The focus remains on understanding the biological roles, metabolic pathways, and enzymatic interactions of N-acetylmannosamine and its implications for disease models and potential therapeutic development.
Q12: What are some of the key historical milestones in the research of N-acetylmannosamine?
A12: While the provided papers don't offer a detailed historical account, some milestones are evident:
- Identification of ManNAc as a sialic acid precursor: Early research established ManNAc as a crucial precursor in the sialic acid biosynthetic pathway. [, , ]
- Discovery of the bifunctional GNE enzyme: The identification of the bifunctional enzyme UDP-N-acetylglucosamine 2-epimerase/N-acetylmannosamine kinase (GNE) as a key regulator of sialic acid biosynthesis was a significant development. [, , , ]
- Understanding GNE mutations in disease: The discovery of GNE mutations causing hereditary inclusion body myopathy (HIBM) and sialuria underscored the importance of ManNAc and sialic acid homeostasis in human health. [, , ]
- Development of ManNAc analogs as potential therapeutics: Recent research has focused on synthesizing and evaluating ManNAc analogs as potential inhibitors of sialic acid biosynthesis, opening avenues for novel therapeutic interventions. [, ]
Q13: What are examples of cross-disciplinary applications and synergies in N-acetylmannosamine research?
A13: ManNAc research exemplifies cross-disciplinary collaborations, combining expertise from various fields:
- Biochemistry and Molecular Biology: Unraveling the enzymatic pathways of sialic acid biosynthesis, including the role of ManNAc and its interacting enzymes, is fundamental to this field. [, , , , , , ]
- Cell Biology: Understanding how ManNAc influences cellular processes like sialylation, differentiation, and signaling requires cell-based assays and imaging techniques. [, , , ]
- Genetics: Identifying GNE mutations causing diseases like HIBM and studying their impact on ManNAc metabolism and sialic acid production requires genetic analysis and gene editing techniques. [, , ]
- Pharmacology: Developing and evaluating ManNAc analogs as potential drugs for diseases involving abnormal sialylation necessitates expertise in drug design, synthesis, and preclinical/clinical testing. [, , ]
- Biotechnology: Utilizing ManNAc to enhance the production of therapeutic glycoproteins in mammalian and insect cell lines showcases its application in biopharmaceutical engineering. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。